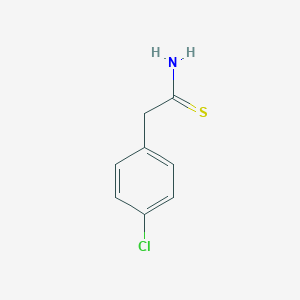

2-(4-Chlorophenyl)ethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCDYIRWTPEABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370521 | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-48-8 | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)ethanethioamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis, purification, and comprehensive characterization of 2-(4-Chlorophenyl)ethanethioamide, a thioamide of interest in medicinal chemistry and organic synthesis. Thioamides, bioisosteres of amides, are incorporated into therapeutic agents to enhance biological activity and metabolic stability. This document outlines a reliable synthetic route via thionation of the corresponding amide using Lawesson's reagent, chosen for its efficiency and mild reaction conditions. Furthermore, it establishes a robust analytical workflow for structural verification and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Strategic Approach to Synthesis

The conversion of an amide to its thioamide analogue is a fundamental transformation in organic synthesis. While several methods exist, including the reaction of nitriles with a sulfur source, the thionation of a carboxamide is often the most direct and high-yielding approach.[1][2]

Rationale for Thionation Reagent Selection

For the conversion of 2-(4-chlorophenyl)acetamide to 2-(4-chlorophenyl)ethanethioamide, Lawesson's reagent (LR) is the selected thionating agent. While phosphorus pentasulfide (P₄S₁₀) is a classic reagent for this purpose, LR offers significant advantages, including milder reaction conditions, higher yields, and fewer side products.[3] Reactions involving LR are typically faster and can be performed at lower temperatures compared to those with P₄S₁₀.[3][4]

Reaction Mechanism

The thionation process with Lawesson's reagent proceeds through a well-established mechanism. In solution, LR exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion, which breaks the stable P-O bond and forms the desired thiocarbonyl C=S bond.[3][4]

Caption: Reaction mechanism of amide thionation.

Experimental Protocol: Synthesis

This section details the complete workflow for the synthesis and purification of the target compound.

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow.

Reagents and Quantities

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 2-(4-chlorophenyl)acetamide | 169.61 | 1.0 | 10.0 | 1.70 g |

| Lawesson's Reagent | 404.47 | 0.5 | 5.0 | 2.02 g |

| Anhydrous Toluene | 92.14 | - | - | 50 mL |

Step-by-Step Synthesis Procedure

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-chlorophenyl)acetamide (1.70 g, 10.0 mmol).

-

Add anhydrous toluene (50 mL) to the flask. Stir the mixture to dissolve the amide.

-

Add Lawesson's reagent (2.02 g, 5.0 mmol) to the solution in one portion.

-

Flush the apparatus with dry nitrogen gas and maintain a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the pure 2-(4-chlorophenyl)ethanethioamide.

Comprehensive Characterization

Structural confirmation and purity assessment are critical. The following techniques provide a self-validating analytical system.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result for C₈H₈ClNS |

| ¹H NMR | Chemical Shift (δ) | ~7.8-8.2 ppm (br s, 2H, -NH₂), 7.3 ppm (d, 2H, Ar-H), 7.2 ppm (d, 2H, Ar-H), 3.8 ppm (s, 2H, -CH₂-) |

| ¹³C NMR | Chemical Shift (δ) | ~205-210 ppm (C=S), ~135-140 ppm (Ar-C), ~132 ppm (Ar-C-Cl), ~129-131 ppm (Ar-CH), ~45 ppm (-CH₂-) |

| IR | Wavenumber (cm⁻¹) | 3300-3100 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1600 (C=C stretch), ~1400-1500 (Thioamide II band), ~1100-1200 (Thioamide III band) |

| HRMS | m/z | [M+H]⁺ calculated for C₈H₉ClNS⁺: 186.0139; found: 186.01xx |

| Purity | HPLC | >95% peak area at specified wavelength |

Spectroscopic Interpretation

-

¹H and ¹³C NMR Spectroscopy : The most diagnostic signal in the ¹³C NMR spectrum is the thiocarbonyl carbon, which is significantly deshielded and appears far downfield in the 200-210 ppm region.[5][6] This is a hallmark feature distinguishing thioamides from their amide counterparts (whose carbonyls appear around 160-170 ppm). In the ¹H NMR spectrum, the two aromatic doublets will confirm the 4-substituted phenyl ring, and the singlet for the methylene protons adjacent to the aromatic ring will be evident. The NH₂ protons often appear as a broad singlet.

-

Infrared (IR) Spectroscopy : The IR spectrum of a primary thioamide is complex due to vibrational coupling.[7] The N-H stretching vibrations are typically observed as two bands in the 3300-3100 cm⁻¹ region. Unlike amides, thioamides lack a strong C=O stretch (Amide I band). Instead, they exhibit a series of characteristic "thioamide bands" arising from mixtures of C-N stretching, N-H bending, and C=S stretching vibrations.[8] The C=S stretching vibration itself contributes to several bands and does not have a single, pure absorption frequency, but a significant contribution is often found in the 800-700 cm⁻¹ region.[8]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous formula determination. A common pitfall in the analysis of thioamides is mistaking the product for an oxidation product (+16 Da).[5][6] The mass of a sulfur atom is ~31.9721 u, while an oxygen atom is ~15.9949 u. The mass difference between the target thioamide and its corresponding amide is therefore ~15.9772 Da.[5] HRMS can easily distinguish this from an oxidation event (+15.9949 Da). The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should also be clearly visible in the mass spectrum.

Safety, Handling, and Storage

-

Reagents : Lawesson's reagent is harmful if swallowed or inhaled and releases hydrogen sulfide upon contact with water or acids. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Toluene is a flammable and toxic solvent.

-

Product : Thioamides should be handled with care. While specific toxicity data for 2-(4-chlorophenyl)ethanethioamide may be limited, it should be treated as a potentially hazardous chemical.

-

Storage : Store the final product in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]

References

-

Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1286-1292. Available at: [Link]

-

Francia, D., et al. (2020). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. Available at: [Link]

-

Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

-

Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3656-3674. Available at: [Link]

-

ResearchGate. (n.d.). Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. Available at: [Link]

-

CSIRO Publishing. (1965). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry. Available at: [Link]

-

Jesudason, J. J., & Ravikumar, C. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect, 6(42), 11439-11453. Available at: [Link]

-

Mori, S., et al. (2001). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 31(10), 1545-1549. Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

-

Al-Adhami, M. K., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 4(2), 488-500. Available at: [Link]

-

Fairhurst, R. A., et al. (1998). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 28(21), 3941-3948. Available at: [Link]

-

Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530. Available at: [Link]

-

Tan, D., et al. (2022). Mechanochemical synthesis of thiolactams and other thioamides using Lawesson's reagent. RSC Sustainability. Available at: [Link]

-

ResearchGate. (n.d.). Correlation in 13C NMR spectra between thioamide mono- and dianions. Available at: [Link]

-

PubChemLite. (n.d.). 2-(4-chlorophenyl)ethanethioamide (C8H8ClNS). Available at: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)ethanethioamide

Introduction

2-(4-Chlorophenyl)ethanethioamide is a thioamide derivative of significant interest within contemporary medicinal chemistry and drug development. Thioamides, as isosteres of amides, present a unique set of physicochemical properties that can enhance the pharmacological profiles of parent molecules. The substitution of the carbonyl oxygen with a sulfur atom imparts increased metabolic stability, greater backbone rigidity, and altered hydrogen bonding capabilities.[1][2] These characteristics make thioamide-containing compounds valuable scaffolds in the design of novel therapeutics, with demonstrated activities including antibacterial, antifungal, and antitumor effects.[3][4]

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chlorophenyl)ethanethioamide. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and key molecular attributes. The information presented herein is a synthesis of established chemical principles and available data on structurally related compounds, providing a robust framework for the study and application of this molecule.

Molecular Structure and Physicochemical Properties

The foundational attributes of 2-(4-Chlorophenyl)ethanethioamide are summarized below. These properties are critical for its handling, formulation, and interpretation in experimental settings.

Table 1: Core Physicochemical Properties of 2-(4-Chlorophenyl)ethanethioamide

| Property | Value | Source(s) |

| Chemical Formula | C8H8ClNS | [5][6] |

| Molecular Weight | 185.67 g/mol | [5][6] |

| CAS Number | 17518-48-8 | [5] |

| Appearance | White to off-white crystalline powder/solid | [5][6] |

| Melting Point | 129-131 °C | [5][6] |

| Solubility | Insoluble in water | [5][6] |

| Storage Temperature | 2-8°C | [5] |

digraph "2_4_Chlorophenylethanethioamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; C7 [label="C"]; C8 [label="C", shape=none, pos="3.5,0.5!"]; S [label="S", fontcolor="#FBBC05"]; N [label="N", fontcolor="#4285F4"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C4 -- Cl; C1 -- C7;

// Ethanethioamide chain C7 -- C8; C8 -- S [style=double, len=1.2]; C8 -- N;

// Hydrogens C2 -- H1; C3 -- H2; C5 -- H3; C6 -- H4; C7 -- H5; C7 -- H6; N -- H7; N -- H8;

// Positioning for clarity C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; Cl [pos="0,-4.2!"]; C7 [pos="2.4,0!"]; C8 [pos="3.6,0!"]; S [pos="4.8,0.7!"]; N [pos="3.6,-1.2!"]; H1[pos="-2.2,-0.3!"]; H2[pos="-2.2,-2.5!"]; H3[pos="2.2,-2.5!"]; H4[pos="2.2,-0.3!"]; H5[pos="2.4,1!"]; H6[pos="2.4,-1!"]; H7 [pos="3.1,-2!"]; H8 [pos="4.1,-2!"];

}

Figure 1: Chemical structure of 2-(4-Chlorophenyl)ethanethioamide.

Proposed Synthesis Pathway and Experimental Protocol

The most direct and widely employed method for the synthesis of thioamides is the thionation of the corresponding amide.[7] In the case of 2-(4-Chlorophenyl)ethanethioamide, the logical precursor is 2-(4-chlorophenyl)acetamide. This precursor can be synthesized from 4-cyanobenzylchloride under solvothermal conditions.[7]

Part 1: Synthesis of 2-(4-Chlorophenyl)acetamide (Precursor)

A reported method for the synthesis of 2-(4-chlorophenyl)acetamide involves the solvothermal reaction of 4-cyanobenzylchloride.[7]

Experimental Protocol:

-

A mixture of NaN3 (0.39 g, 6 mmol), CuCl2·2H2O (0.684 g, 4 mmol), and 4-cyanobenzylchloride (0.606 g, 4 mmol) is prepared.[7]

-

The mixture is sealed in a 15 ml Teflon-lined reactor.[7]

-

The reactor is heated in an oven at 150 °C for 72 hours.[7]

-

After heating, the reactor is allowed to cool slowly to room temperature.[7]

-

The resulting mixture is washed with water.[7]

-

Pale yellow block-like crystals of 2-(4-chlorophenyl)acetamide are collected.[7]

Part 2: Thionation to 2-(4-Chlorophenyl)ethanethioamide

The conversion of the amide to the thioamide can be efficiently achieved using Lawesson's reagent.[7] The following is a generalized protocol based on established methods for this transformation.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere, e.g., Argon or Nitrogen), add 2-(4-chlorophenyl)acetamide (1.0 eq).

-

Add anhydrous toluene as the solvent, followed by the addition of Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-Chlorophenyl)ethanethioamide.

Figure 2: Proposed two-step synthesis of 2-(4-Chlorophenyl)ethanethioamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern. The methylene (-CH2-) protons adjacent to the aromatic ring will be observed as a singlet further downfield, likely in the range of δ 3.5-4.0 ppm. The two protons of the thioamide (-CSNH2) group will appear as two broad singlets at a lower field, potentially between δ 7.5 and 9.5 ppm, due to their acidic nature and the influence of the thiocarbonyl group.

13C NMR: The carbon NMR spectrum will be characterized by a signal for the thiocarbonyl carbon (C=S) at a significantly downfield chemical shift, typically in the range of δ 190-210 ppm.[8] The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon (-CH2-) is expected to appear in the δ 40-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. The most prominent absorption will be the C=S stretching vibration, which is typically observed in the region of 1200-1050 cm-1. The N-H stretching vibrations of the primary thioamide will appear as two bands in the 3300-3100 cm-1 region. The aromatic C-H stretching vibrations will be observed just above 3000 cm-1, while the aliphatic C-H stretches of the methylene group will be seen just below 3000 cm-1. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm-1.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]+ is expected at m/z 185, corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak [M+2]+ at m/z 187 with an intensity of approximately one-third of the molecular ion peak will be observed. Common fragmentation patterns for such compounds include the loss of the thioamide group and cleavage of the bond between the methylene group and the aromatic ring. Predicted mass spectral data suggests a prominent [M+H]+ adduct at m/z 186.01387.[4]

Potential Applications in Drug Development

The thioamide moiety is a well-recognized pharmacophore that can confer a range of desirable properties to a drug candidate. The replacement of an amide with a thioamide can lead to:

-

Increased Metabolic Stability: The C=S bond is generally more resistant to enzymatic hydrolysis than the C=O bond, leading to a longer biological half-life.[2]

-

Enhanced Receptor Binding: The different steric and electronic properties of the thioamide group can lead to altered and potentially improved interactions with biological targets.[1]

-

Improved Cell Permeability: In some cases, thioamide substitution has been shown to enhance the ability of a molecule to cross cell membranes.[4]

Given these properties, 2-(4-Chlorophenyl)ethanethioamide represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[3][4] The 4-chlorophenyl group is a common feature in many bioactive molecules, and its combination with the thioamide functional group presents a promising scaffold for further chemical exploration.

Sources

- 1. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 2. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. synarchive.com [synarchive.com]

- 5. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-[(4-chlorophenyl)amino]acetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chlorophenyl)ethanethioamide

Abstract

This technical guide provides a comprehensive analysis of the plausible mechanisms of action for the synthetic compound 2-(4-Chlorophenyl)ethanethioamide. As a molecule incorporating both a reactive thioamide group and a lipophilic chlorophenyl moiety, it presents a unique profile for potential pharmacological activity. Direct experimental data on this specific compound is limited; therefore, this guide synthesizes information from structurally related compounds to propose several well-grounded hypotheses regarding its molecular interactions and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents. It delves into potential antimicrobial, antiproliferative, and enzyme-inhibitory activities, supported by detailed hypothetical experimental protocols and visual representations of signaling pathways.

Introduction and Molecular Profile

2-(4-Chlorophenyl)ethanethioamide is a small molecule characterized by a benzene ring substituted with a chlorine atom, linked to an ethanethioamide group. The presence of the thioamide functional group, a bioisostere of the more common amide, and the organochlorine component are pivotal to its potential biological activity. Thioamides are known for their diverse pharmacological properties, including antimicrobial and antiproliferative effects, often acting as pro-drugs or enzyme inhibitors.[1][2] The chlorophenyl group generally increases lipophilicity, which can enhance cell membrane permeability, but also raises considerations of persistence and potential toxicity.[3][4]

This guide will explore the following potential mechanisms of action for 2-(4-Chlorophenyl)ethanethioamide:

-

Antimicrobial Activity: Targeting essential bacterial enzymes or processes.

-

Antiproliferative Effects: Inducing cell cycle arrest or apoptosis in cancer cells.

-

Enzyme Inhibition: Covalently or non-covalently modifying key enzymes in various signaling pathways.

Postulated Mechanism of Action I: Antimicrobial Effects

The structural features of 2-(4-Chlorophenyl)ethanethioamide suggest it may possess antimicrobial properties, potentially through a multi-faceted mechanism.

Inhibition of Mycolic Acid Biosynthesis in Mycobacteria

Thioamides, such as ethionamide, are known pro-drugs that are activated by bacterial enzymes.[1][5] It is plausible that 2-(4-Chlorophenyl)ethanethioamide could undergo a similar bioactivation.

Hypothesized Pathway:

-

Uptake and Activation: The compound enters the bacterial cell, where a monooxygenase, similar to EthA in Mycobacterium tuberculosis, could oxidize the thioamide group.[1]

-

Adduct Formation: The activated intermediate may then form a covalent adduct with nicotinamide adenine dinucleotide (NAD).[5]

-

Enzyme Inhibition: This adduct could then act as a potent inhibitor of enzymes crucial for cell wall synthesis, such as enoyl-ACP reductase (InhA), which is essential for mycolic acid biosynthesis.[1][5]

Caption: Hypothesized antimicrobial mechanism via InhA inhibition.

Inhibition of DNA Gyrase and Topoisomerase IV

Some thioamide-containing natural products have been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV, which are essential for DNA replication.[6]

Hypothesized Action:

2-(4-Chlorophenyl)ethanethioamide could non-covalently bind to the ATP-binding pocket of these enzymes, preventing the conformational changes necessary for their function and leading to a halt in DNA replication and subsequent cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 2-(4-Chlorophenyl)ethanethioamide that inhibits the visible growth of a target microorganism.

Methodology:

-

Preparation of Stock Solution: Dissolve 2-(4-Chlorophenyl)ethanethioamide in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus, Mycobacterium smegmatis) in appropriate broth to mid-log phase.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Postulated Mechanism of Action II: Antiproliferative Effects

The presence of the thioamide and chlorophenyl groups in 2-(4-Chlorophenyl)ethanethioamide suggests potential anticancer activity.

Inhibition of Microtubule Polymerization

Certain thioamide derivatives have been identified as inhibitors of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]

Hypothesized Pathway:

-

Binding to Tubulin: The compound may bind to the colchicine-binding site on β-tubulin.

-

Disruption of Microtubule Dynamics: This binding could prevent the polymerization of tubulin dimers into microtubules.

-

Mitotic Arrest: The disruption of the mitotic spindle would lead to an arrest of the cell cycle in the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.

Caption: Postulated antiproliferative mechanism via microtubule inhibition.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of 2-(4-Chlorophenyl)ethanethioamide on a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(4-Chlorophenyl)ethanethioamide for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Postulated Mechanism of Action III: Enzyme Inhibition

Covalent Inhibition of Cysteine Proteases

Chloroacetamides are known electrophilic "warheads" that can form irreversible covalent bonds with cysteine residues in proteins.[7] The thioamide group can also enhance reactivity.

Hypothesized Mechanism:

The electrophilic carbon of the chloroacetamide moiety could be susceptible to nucleophilic attack by the sulfhydryl group of a cysteine residue in the active site of an enzyme, such as a cysteine protease (e.g., cathepsins) or a kinase, leading to irreversible inhibition.

Inhibition of Peroxidases

Thionamides are known inhibitors of peroxidases, such as thyroid peroxidase and lactoperoxidase.[8][9]

Hypothesized Action:

2-(4-Chlorophenyl)ethanethioamide may act as a substrate analog and bind to the active site of peroxidases, inhibiting their catalytic activity. This could have implications for inflammatory processes and host defense mechanisms.

Quantitative Data from Related Compounds

| Compound Class | Target Enzyme | Reported IC50/Activity | Reference |

| Thioamide Derivatives | CDK1/2/5 | 42.2 - 621.9 nM | [1] |

| Thioamide-based Inhibitors | SIRT2 | Potent and selective inhibition | [1] |

| Anilide Derivatives | MAO-B | 0.026 - 0.53 µM | [10] |

| Chloroacetamide Inhibitors | MAP2K7 | Potent and selective | [7] |

Conclusion and Future Directions

The structural components of 2-(4-Chlorophenyl)ethanethioamide provide a strong basis for hypothesizing its potential as a bioactive molecule with antimicrobial, antiproliferative, and enzyme-inhibitory properties. The thioamide group offers a versatile platform for various biological interactions, while the chlorophenyl moiety enhances lipophilicity and potential for covalent modification.

Future research should focus on validating these hypotheses through rigorous experimental testing. The protocols outlined in this guide provide a starting point for such investigations. Elucidating the precise molecular targets and mechanisms of action will be crucial for determining the therapeutic potential of this and related compounds.

References

-

Science Publishing Group. (n.d.). Toxic Effects of Organochlorine Pesticides: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Retrieved from [Link]

-

Journal of Experimental Medicine. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Retrieved from [Link]

-

United States Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 7 Organochlorines. Retrieved from [Link]

-

ResearchGate. (2015). Metabolism and Toxicity of Persistent Organochlorine Compounds. Retrieved from [Link]

- Goodman & Gilman. (2018). Pharmacology of Thionamides.

-

Wikipedia. (n.d.). Organochlorine chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from [Link]

-

PubMed Central. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from [Link]

-

PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Extrathyroidal actions of antithyroid thionamides. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thioamide – Knowledge and References. Retrieved from [Link]

-

ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]

-

Sultan Qaboos University House of Expertise. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Retrieved from [Link]

-

PubMed Central. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Retrieved from [Link]

-

PubMed. (n.d.). Monoamine oxidase inhibition by selected anilide derivatives. Retrieved from [Link]

-

PubMed. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Retrieved from [Link]

-

ResearchGate. (2020). Towards the primary target of chloroacetamides - New findings pave the way. Retrieved from [Link]

-

PubMed. (n.d.). In vitro anti-proliferative and anti-angiogenic activities of thalidomide dithiocarbamate analogs. Retrieved from [Link]

-

MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

-

YouTube. (2021). Antimicrobials: Mechanism of action. Retrieved from [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroacetamides - Enamine [enamine.net]

- 8. Extrathyroidal actions of antithyroid thionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Monoamine oxidase inhibition by selected anilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Chlorophenyl)ethanethioamide Interactions

Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a rapid, cost-effective framework for elucidating the molecular interactions that govern the biological activity of novel chemical entities. This guide offers a comprehensive, technically-grounded walkthrough of the in silico analysis of 2-(4-Chlorophenyl)ethanethioamide, a representative small molecule featuring a thioamide group—a functional class of increasing importance in medicinal chemistry.[1] We will navigate the complete computational workflow, from target protein and ligand preparation to the nuanced interpretation of molecular docking, the dynamic validation of complex stability through molecular dynamics simulations, and the critical assessment of pharmacokinetic properties via ADMET prediction. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can not only replicate the methods but also adapt them to their own research questions.

Introduction

The amide bond is a cornerstone of peptide and protein chemistry, but its isosteric replacement with a thioamide (C=S) group introduces subtle yet profound changes in physicochemical properties.[2] Thioamides exhibit altered hydrogen bonding capabilities, being stronger donors and weaker acceptors than their amide counterparts, and possess a longer C=S bond length.[1][2] These modifications can enhance proteolytic stability and modulate the conformational preferences of a molecule, making thioamide-containing compounds like 2-(4-Chlorophenyl)ethanethioamide intriguing candidates for therapeutic development.[1][3]

In silico modeling serves as an indispensable tool to explore the therapeutic potential of such molecules. By simulating interactions at the atomic level, we can generate testable hypotheses about a compound's mechanism of action, binding affinity, and drug-like properties before committing to resource-intensive laboratory synthesis and testing. This guide provides a robust, self-validating framework for the computational investigation of 2-(4-Chlorophenyl)ethanethioamide, using publicly available tools and established methodologies.

PART I: System Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico experiment hinges on the meticulous preparation of the biological target (receptor) and the small molecule (ligand). This phase is not merely procedural; it is a critical step to ensure the chemical and structural accuracy of the starting materials.

Target Protein Identification and Preparation

For the purpose of this guide, we will hypothesize a relevant biological target. Given that many kinase inhibitors feature a chlorophenyl motif, we will select a representative structure of a well-studied kinase, such as the proto-oncogene tyrosine-protein kinase Abl (PDB ID: 1IEP), as our receptor.[4] The preparation protocol, however, is broadly applicable.

Protocol 1: Receptor Structure Preparation

-

Obtain the Crystal Structure: Download the protein structure in PDB format from the RCSB Protein Data Bank ([Link]).

-

Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., BIOVIA Discovery Studio, UCSF Chimera, or PyMOL). Remove all non-essential components, such as water molecules, co-crystallized ligands, and any protein chains that are not part of the monomeric unit of interest.[5][6][7] This step is crucial as these elements can interfere with the docking algorithm.

-

Structural Correction: Inspect the protein for any missing atoms or incomplete side chains.[6][8] Crystallographic data may have regions of poor electron density, leading to gaps. Use built-in tools like the Protein Preparation Workflow in Maestro or the Dock Prep tool in Chimera to rebuild missing loops and side chains.[8][9]

-

Add Hydrogen Atoms: Add hydrogen atoms to the protein structure. Since PDB files often omit hydrogens to reduce file size, this step is essential for accurate hydrogen bond network definition.[6][8] Ensure that polar hydrogens are correctly placed.

-

Assign Charges: Assign partial charges to all atoms. The distribution of charges governs electrostatic interactions, a key component of binding affinity. Common charge models include Gasteiger or Kollman charges.[10]

-

Save in PDBQT Format: For use with AutoDock Vina, the prepared receptor must be saved in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T).[11]

Ligand Preparation

The ligand, 2-(4-Chlorophenyl)ethanethioamide, must also be converted into a suitable three-dimensional format with correct chemical properties.

Protocol 2: Ligand Structure Preparation

-

Obtain or Draw the Structure: The 2D structure of the ligand can be obtained from databases like PubChem or drawn using chemical sketchers like ChemDraw or MarvinSketch.[5][6]

-

Convert to 3D: Convert the 2D drawing into a 3D conformation.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This process optimizes the geometry to find a low-energy, stable conformation with realistic bond lengths and angles.[6]

-

Add Hydrogens and Assign Charges: Similar to the protein, add hydrogen atoms and assign Gasteiger partial charges.[10]

-

Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This step is critical for flexible docking, allowing the algorithm to explore different conformations of the ligand within the binding site.[10][12]

-

Save in PDBQT Format: Save the final, prepared ligand structure in the PDBQT format for compatibility with AutoDock Vina.[11]

PART II: Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[13] This step is fundamental to structure-based drug design.

Workflow 1: Molecular Docking with AutoDock Vina

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol 3: Executing the Docking Simulation

-

Define the Binding Site (Grid Box): The search space for the docking algorithm is defined by a 3D grid box.[14] This box should encompass the entire binding pocket of the target protein. Its dimensions (x, y, z coordinates and size) are specified in a configuration file.[4][7]

-

Create the Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness setting.[15] Exhaustiveness controls the computational effort of the search; a higher value increases the likelihood of finding the optimal pose but requires more time.[4]

-

Run Vina: Execute the docking simulation from the command line using the prepared files. The command typically looks like: vina --config conf.txt --log log.txt.[15]

-

Analyze the Output: AutoDock Vina generates an output PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol). The log file contains these scores in a table. The pose with the lowest binding energy is considered the most favorable.

Data Presentation: Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -8.5 | THR315, MET318 | Hydrogen Bond, Hydrophobic |

| 2 | -8.2 | LEU248, ILE360 | Hydrophobic |

| 3 | -7.9 | GLU286, PHE382 | Hydrogen Bond, Pi-Stacking |

This table presents hypothetical data for illustrative purposes.

PART III: Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex and observe how interactions evolve.[16]

Workflow 2: GROMACS MD Simulation

Caption: General workflow for a protein-ligand MD simulation using GROMACS.

Protocol 4: GROMACS Simulation (Conceptual Steps)

-

System Topology Generation: The first step involves defining the force field parameters for both the protein and the ligand.[17][18] This creates a topology file that describes all atoms, bonds, angles, and charges in the system.

-

Solvation and Ionization: The protein-ligand complex is placed in a simulation box, which is then filled with water molecules to mimic a physiological environment. Ions (e.g., Na+, Cl-) are added to neutralize the overall charge of the system.

-

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries before starting the dynamic simulation.[19]

-

Equilibration: The system is gradually brought to the desired temperature (NVT ensemble) and then pressure (NPT ensemble).[17][18] This two-step equilibration ensures the system is stable before the production run.

-

Production MD: The main simulation is run for a specified duration (e.g., 100 nanoseconds), during which the coordinates of all atoms are saved at regular intervals. This creates the trajectory file.

-

Analysis: The trajectory is analyzed to extract meaningful data.[20]

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms over time from the initial structure. A stable, plateauing RMSD curve indicates the complex is structurally stable.[16][21][22]

-

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over the course of the simulation.[21][22] High RMSF values indicate flexible regions of the protein, such as loops.[23]

-

PART IV: ADMET Profiling: Predicting Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction provides an early warning system for potential liabilities.

Protocol 5: ADMET Prediction with SwissADME

-

Access the Server: Navigate to the SwissADME web server ([Link]][24]

-

Input the Molecule: Paste the SMILES string of 2-(4-Chlorophenyl)ethanethioamide into the input field.

-

Run Prediction: Execute the prediction. The server computes a wide range of physicochemical and pharmacokinetic properties.[24][25]

-

Analyze Results: Focus on key parameters like Lipinski's Rule of Five, bioavailability, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes.[26]

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Guideline | Assessment |

| Molecular Weight | 199.69 g/mol | < 500 | Pass |

| LogP (Lipophilicity) | 2.58 | ≤ 5 | Pass |

| H-bond Donors | 1 | ≤ 5 | Pass |

| H-bond Acceptors | 1 | ≤ 10 | Pass |

| Lipinski Violations | 0 | 0 | Drug-like |

| GI Absorption | High | - | Favorable |

| BBB Permeant | Yes | - | CNS potential |

| CYP2D6 Inhibitor | No | - | Low drug-drug interaction risk |

| Bioavailability Score | 0.55 | - | Good |

This table presents hypothetical data generated for 2-(4-Chlorophenyl)ethanethioamide for illustrative purposes.

Conclusion

This guide has detailed a multi-faceted in silico workflow for the characterization of 2-(4-Chlorophenyl)ethanethioamide. By integrating molecular docking, molecular dynamics, and ADMET prediction, we can build a comprehensive computational profile of a small molecule. The molecular docking results provide a strong hypothesis for the binding mode and affinity, which is then tested for stability through MD simulations. Finally, ADMET profiling places these findings in a pharmacologically relevant context. This structured, evidence-based approach allows researchers to make informed decisions, prioritize promising compounds, and ultimately accelerate the journey from chemical concept to clinical candidate.

References

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link]

-

GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

-

How does one prepare proteins for molecular docking? (2021, September 20). Quora. [Link]

-

GROMACS Protein Ligand Complex Simulations. [Source for GROMACS tutorial]. [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). [Source for GROMACS tutorial]. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Source for GROMACS tutorial]. [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

-

Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. [Link]

-

Calculating the root mean square fluctuation over a trajectory. MDAnalysis User Guide. [Link]

-

RMSD/RMSF Analysis. BioChemCoRe 2018. [Link]

-

Session 4: Introduction to in silico docking. [Source for docking tutorial]. [Link]

-

Visualizing MD Simulation Results | RMSD | RMSF | SSE | Contacts | Torsion Profile | Schrodinger. (2025, February 9). YouTube. [Link]

-

Which is the best Web Server for ADMET Predictions helpful for publications. (2023, September 14). ResearchGate. [Link]

-

What is the major difference between RMSD and RMSF analysis? ResearchGate. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). MDPI. [Link]

-

Molecular docking proteins preparation. (2019, September 20). ResearchGate. [Link]

-

[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. [Link]

-

Learn Maestro: Preparing protein structures. (2024, January 29). YouTube. [Link]

-

About - SwissADME. SwissADME. [Link]

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. [Link]

-

SwissADME. SIB Swiss Institute of Bioinformatics - Expasy. [Link]

-

In-Silico ADMET predictions using SwissADME and PreADMET software. ResearchGate. [Link]

-

Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. [Link]

-

In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. (2023, May 16). PubMed. [Link]

-

Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation | Request PDF. ResearchGate. [Link]

-

Programmable Helicity and Macrocycle Symmetry in β‑Peptides via Site-Selective Thioamide Substitution. PMC - NIH. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]

-

2-(4-Chlorophenyl)-2-(pyrimidin-2-yl)ethanimidothioic acid. PubChem. [Link]

-

Decarboxylative reaction for the synthesis of thioamides by Singh and... ResearchGate. [Link]

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Source for synthesis and activity]. [Link]

-

Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Programmable Helicity and Macrocycle Symmetry in β‑Peptides via Site-Selective Thioamide Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 19. bioinformaticsreview.com [bioinformaticsreview.com]

- 20. youtube.com [youtube.com]

- 21. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]

- 22. researchgate.net [researchgate.net]

- 23. userguide.mdanalysis.org [userguide.mdanalysis.org]

- 24. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification and Validation of Potential Biological Targets for 2-(4-Chlorophenyl)ethanethioamide

Abstract

The thioamide moiety is a critical pharmacophore in modern drug discovery, bestowing unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability.[1][2] Compounds incorporating this functional group have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential biological targets of a novel thioamide-containing compound, 2-(4-Chlorophenyl)ethanethioamide. While specific targets for this molecule are not yet elucidated in publicly available literature, this document outlines a logical, multi-pronged approach, grounded in established methodologies, to systematically uncover its mechanism of action. We will explore both computational and experimental strategies, from initial target prediction to rigorous validation in cellular and biochemical assays.

Introduction: The Therapeutic Potential of Thioamides

Thioamides are bioisosteres of amides where a sulfur atom replaces the oxygen atom of the carbonyl group.[2][3] This substitution leads to significant changes in the molecule's electronic and steric properties, including a longer C-S bond, increased lipophilicity, and altered hydrogen bonding capabilities.[2] These features can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles.[1][2] Notably, thioamide-containing drugs like ethionamide are used in the treatment of multidrug-resistant tuberculosis, highlighting their clinical relevance.[4]

The compound of interest, 2-(4-Chlorophenyl)ethanethioamide, possesses a chlorophenyl group, a common substituent in pharmacologically active molecules, attached to an ethanethioamide core. The presence of the thioamide suggests potential for a range of biological activities, while the chlorophenyl group could influence target specificity and potency. This guide will provide a systematic workflow for elucidating the currently unknown biological targets of this compound.

A Strategic Workflow for Target Identification and Validation

The process of identifying and validating a drug's biological target is a critical phase in drug development. A robust strategy combines computational approaches for initial hypothesis generation with rigorous experimental validation.

Figure 1: A strategic workflow for the identification and validation of biological targets for novel compounds.

Phase 1: In Silico Target Prediction

Computational methods provide a rapid and cost-effective means of generating initial hypotheses about a compound's potential biological targets.

Similarity-Based Approaches

These methods operate on the principle that structurally similar molecules often share similar biological targets. By comparing the structure of 2-(4-Chlorophenyl)ethanethioamide to databases of compounds with known targets, we can predict its potential protein interactions.

-

Rationale: The chlorophenyl and thioamide moieties are present in numerous bioactive compounds. Identifying known targets of these related molecules can provide a starting point for investigation. For instance, various kinase inhibitors and antimicrobial agents contain a chlorophenyl group.[5]

-

Recommended Tools:

-

PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features to a database of pharmacophore models derived from known protein-ligand complexes.

-

SuperPred: Predicts the main therapeutic class and potential protein targets of a compound based on its structural similarity to known drugs.

-

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This can be used to screen a library of potential protein targets against 2-(4-Chlorophenyl)ethanethioamide.

-

Rationale: Docking can provide insights into the potential binding mode and affinity of the compound for a specific protein target. This can help prioritize targets for experimental validation.

-

Workflow:

-

Target Selection: Based on similarity search results or a broader hypothesis (e.g., targeting kinases or proteases, which are common targets for thioamide-containing compounds), select a panel of protein structures.

-

Ligand Preparation: Generate a 3D conformation of 2-(4-Chlorophenyl)ethanethioamide and assign appropriate partial charges.

-

Docking Simulation: Use software such as AutoDock or Schrödinger's Glide to dock the ligand into the active or allosteric sites of the selected proteins.

-

Analysis: Analyze the docking scores and binding poses to identify high-probability interactions.

-

Phase 2: Initial Experimental Screening

Following in silico prediction, experimental screening is essential to determine the compound's biological activity and narrow down the list of potential targets.

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cell behavior without a preconceived notion of the target.

-

Rationale: This approach can uncover unexpected biological activities and provide clues about the pathways being modulated. For example, observing significant growth inhibition in cancer cell lines would suggest targets involved in cell proliferation or survival.[6]

-

Experimental Protocol: Cell Viability Assay (MTS Assay)

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(4-Chlorophenyl)ethanethioamide (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

| Cell Line | Predicted Target Class | Rationale for Inclusion |

| MCF-7 (Breast Cancer) | Kinases, Nuclear Receptors | High prevalence of hormone and growth factor receptor signaling. |

| HCT-116 (Colon Cancer) | Apoptosis Regulators, Kinases | Well-characterized p53 wild-type line, sensitive to cell cycle arrest and apoptosis inducers. |

| HepG2 (Liver Cancer) | Metabolic Enzymes, Kinases | Relevant for assessing potential hepatotoxicity and targeting metabolic pathways.[4] |

| E. coli / S. aureus | Bacterial Enzymes | To screen for potential antibacterial activity, a known property of some thioamides.[4] |

Target-Focused Biochemical Assays

Based on the in silico predictions and phenotypic screening results, a more focused approach using biochemical assays can be employed.

-

Rationale: These assays directly measure the interaction of the compound with purified proteins, providing direct evidence of target engagement and inhibition.[7]

-

Example: Kinase Inhibition Profiling

-

If phenotypic screening suggests anti-proliferative activity, a broad panel of kinases can be screened. Many commercial services offer kinase profiling panels (e.g., DiscoverX, Eurofins).

-

The compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of purified kinases to identify potential hits.

-

Follow-up dose-response assays are then performed for the primary hits to determine their IC50 values.

-

Phase 3: Rigorous Target Validation

Once high-confidence candidate targets are identified, further validation is required to confirm that the compound's biological effects are mediated through these targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

-

Rationale: This assay provides direct evidence of the compound binding to the putative target within intact cells.

-

Experimental Workflow:

-

Cell Treatment: Treat cultured cells with 2-(4-Chlorophenyl)ethanethioamide or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

-

Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.

-

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic Approaches for Target Validation

Modulating the expression of the target protein can help establish a causal link between the target and the compound's observed phenotype.

-

Rationale: If the compound's effect is diminished in cells where the target protein is knocked down or knocked out, it provides strong evidence for on-target activity.

-

Methods:

-

siRNA/shRNA: Transient or stable knockdown of the target protein's expression.

-

CRISPR/Cas9: Complete knockout of the gene encoding the target protein.

-

-

Validation Protocol:

-

Transfect/transduce cells with siRNA or a CRISPR/Cas9 system targeting the gene of interest.

-

Confirm knockdown/knockout of the target protein by Western blotting or qPCR.

-

Treat the modified cells and control cells with 2-(4-Chlorophenyl)ethanethioamide.

-

Perform a functional assay (e.g., cell viability) and compare the compound's effect in both cell populations.

-

Biophysical Binding Assays

These techniques provide quantitative data on the binding affinity and thermodynamics of the compound-target interaction.

-

Rationale: Direct measurement of binding confirms a physical interaction and provides key parameters for structure-activity relationship (SAR) studies.

-

Recommended Techniques:

-

Surface Plasmon Resonance (SPR): Measures the binding kinetics (kon and koff) and affinity (KD) of the interaction in real-time.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Conclusion

While the specific biological targets of 2-(4-Chlorophenyl)ethanethioamide remain to be discovered, the framework presented in this guide provides a comprehensive and logical pathway for their elucidation. By integrating in silico prediction with a tiered experimental approach, from broad phenotypic screening to rigorous biophysical and genetic validation, researchers can systematically uncover the mechanism of action of this and other novel thioamide compounds. This structured approach not only enhances the efficiency of the target identification process but also ensures a high degree of scientific rigor, which is paramount for the successful progression of any compound in the drug discovery pipeline.

References

- Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC - NIH. (2018).

- Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (2024).

- Selected compounds containing the thioamide motif. A) Natural products... - ResearchGate.

- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH.

- The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix Labs. BioAgilytix.

- Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed. (2019).

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (2004).

Sources

- 1. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioagilytix.com [bioagilytix.com]

- 7. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Structure-Activity Relationship of 2-(4-Chlorophenyl)ethanethioamide Analogs

An In-depth Technical Guide for Drug Development Professionals

Abstract

The thioamide moiety is a fascinating and highly versatile functional group in medicinal chemistry, often employed as a bioisosteric replacement for the amide bond to enhance proteolytic stability, permeability, and target affinity.[1][2][3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a series of 2-(4-Chlorophenyl)ethanethioamide analogs. We will dissect the core scaffold, propose strategic structural modifications, and detail the requisite synthetic and biological evaluation protocols necessary to establish a robust SAR profile. This document is intended to serve as a practical and theoretical framework for researchers engaged in the discovery and optimization of novel therapeutic agents based on this promising chemical scaffold.

Introduction: The Thioamide Scaffold in Modern Drug Discovery

Thioamides, characterized by the replacement of an amide's carbonyl oxygen with sulfur, exhibit unique physicochemical properties that make them valuable in drug design.[4] This single-atom substitution alters hydrogen bonding capabilities, electronic properties, and reactivity, which can be leveraged to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2][3] The parent compound, 2-(4-Chlorophenyl)ethanethioamide, combines this functional group with a halogenated phenyl ring—a common feature in bioactive molecules known to influence binding affinity and metabolic stability.

The strategic exploration of analogs derived from this core structure allows for the systematic mapping of chemical space to identify modifications that enhance potency against a desired biological target while minimizing off-target effects and cytotoxicity. This guide outlines a logical, field-proven workflow for such an investigation.

The Core Scaffold: Deconstruction and Rationale

The 2-(4-Chlorophenyl)ethanethioamide scaffold can be systematically dissected into three primary regions for modification to build a comprehensive SAR model. Understanding the potential contribution of each region is critical for designing an intelligent analog library.

Caption: Key regions for SAR exploration on the 2-(4-Chlorophenyl)ethanethioamide scaffold.

-

Region A (Aromatic Ring): The 4-chlorophenyl group is the primary site for exploring electronic and steric effects. The position and nature of the substituent (e.g., chloro) can drastically alter target engagement and ADME properties. SAR studies often reveal that moving or replacing halogen atoms leads to significant changes in biological activity.[1]

-

Region B (Ethane Linker): This flexible linker dictates the spatial orientation of the aromatic ring relative to the thioamide group. Modifications here, such as changing the length or introducing rigidity (e.g., cyclopropane ring), can probe the optimal conformation for binding.

-

Region C (Thioamide): As the key pharmacophore, the primary thioamide offers opportunities for substitution on the nitrogen atom. This can influence hydrogen bonding interactions, solubility, and cell permeability.

Synthetic Strategies and Methodologies

A robust and scalable synthetic route is paramount for generating a diverse library of analogs. The most direct and widely applicable method for synthesizing primary thioamides is the reaction of the corresponding nitrile with a sulfur source.[5][6] This approach is often high-yielding and tolerates a wide range of functional groups.

General Synthetic Workflow

The proposed workflow leverages the conversion of a substituted phenylacetonitrile to the target thioamide. This allows for the easy introduction of diversity in Region A by starting with different commercially available or synthesized nitriles.

Caption: Generalized workflow for the synthesis of 2-phenylethanethioamide analogs.

Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethanethioamide

This protocol describes a representative synthesis from the corresponding nitrile.

Materials:

-

2-(4-chlorophenyl)acetonitrile

-

Sodium hydrogen sulfide (NaSH)

-

Diethylamine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(4-chlorophenyl)acetonitrile (1.0 eq) in DMF.

-

Reagent Addition: Add sodium hydrogen sulfide (1.5 eq) and diethylamine hydrochloride (1.2 eq) to the solution.[7] The use of a mild base catalyst facilitates the nucleophilic addition of the hydrosulfide ion to the nitrile carbon.

-

Heating: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the product.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the desired thioamide product.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then a brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude thioamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.[6]

Biological Evaluation: Establishing a Potency and Safety Profile

To build the SAR, each synthesized analog must be evaluated in a consistent and reproducible set of biological assays. For scaffolds with potential antimicrobial activity, determining the Minimum Inhibitory Concentration (MIC) is a primary endpoint.[8] Concurrently, assessing cytotoxicity against a mammalian cell line is crucial to establish a preliminary therapeutic index.[9]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method provides a quantitative measure of the antimicrobial activity of each analog.[10]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Analog stock solutions (in DMSO)

-

0.5 McFarland standard bacterial suspension

Procedure:

-

Plate Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Serial Dilution: In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in MHB with 2% DMSO). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is defined as the lowest concentration of the analog that completely inhibits visible bacterial growth.[8][12]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Protocol: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]

Materials:

-

Human cell line (e.g., HEK293 or HepG2)

-

96-well cell culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test analogs in the complete growth medium and add them to the cells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the treated cells for 24-48 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-